1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride
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Overview
Description
1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride is a synthetic organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to an azetidine ring, further linked to a piperazine moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base like triethylamine.
Coupling with Piperazine: The final step involves coupling the benzenesulfonyl azetidine intermediate with piperazine, typically under conditions that promote nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can modify the benzenesulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride involves its interaction with specific molecular targets. The benzenesulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the azetidine and piperazine rings provide structural rigidity and additional binding sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biological pathways.
Comparison with Similar Compounds
1-(Benzenesulfonyl)piperazine: Lacks the azetidine ring, offering different reactivity and binding properties.
1-(Benzenesulfonyl)azetidine: Lacks the piperazine moiety, affecting its solubility and biological activity.
1-(Phenylsulfonyl)piperazine: Similar structure but with a phenyl group instead of benzenesulfonyl, altering its chemical behavior.
Uniqueness: 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride stands out due to its combined structural features, which confer unique reactivity and binding characteristics. This makes it a valuable tool in both synthetic chemistry and biological research.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)azetidin-3-yl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S.2ClH/c17-19(18,13-4-2-1-3-5-13)16-10-12(11-16)15-8-6-14-7-9-15;;/h1-5,12,14H,6-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBMEZGDPBWUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CN(C2)S(=O)(=O)C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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